molecular formula C7H10Cl2N2 B1587682 (4-Chloro-2-methylphenyl)hydrazine hydrochloride CAS No. 19690-59-6

(4-Chloro-2-methylphenyl)hydrazine hydrochloride

Cat. No.: B1587682
CAS No.: 19690-59-6
M. Wt: 193.07 g/mol
InChI Key: VBVZXWFQHFXJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10Cl2N2. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 4-chloro-2-methylphenyl group. This compound is often used in organic synthesis and has applications in various scientific research fields.

Mechanism of Action

Target of Action

The primary targets of (4-Chloro-2-methylphenyl)hydrazine hydrochloride are aldehydes and ketones . This compound, being a derivative of hydrazine, is known to react with these carbonyl compounds to form oximes or hydrazones .

Mode of Action

This compound interacts with its targets (aldehydes and ketones) through a nucleophilic addition reaction . The nitrogen in the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehydes or ketones . This results in the formation of an oxime or hydrazone, which is an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of carbonyl compounds (aldehydes and ketones) into oximes or hydrazones . This transformation can have downstream effects on various metabolic pathways where these carbonyl compounds are intermediates.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the transformation of aldehydes and ketones into oximes or hydrazones . This can potentially alter the concentrations of these carbonyl compounds in cells, affecting various metabolic processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive substances can influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with aldehydes and ketones to form oximes or hydrazones is acid-catalyzed , so the pH of the environment can significantly affect the reaction rate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-methylphenyl)hydrazine hydrochloride typically involves the reaction of 4-chloro-2-methylphenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2-methylphenyl)hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

(4-Chloro-2-methylphenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

  • 4-Chlorophenylhydrazine hydrochloride
  • 2-Methylphenylhydrazine hydrochloride
  • 4-Chloro-2-methylbenzohydrazide

Comparison: (4-Chloro-2-methylphenyl)hydrazine hydrochloride is unique due to the presence of both chloro and methyl substituents on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the chloro group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

(4-chloro-2-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-4-6(8)2-3-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVZXWFQHFXJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173358
Record name 4-Chloro-2-tolylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19690-59-6
Record name Hydrazine, (4-chloro-2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19690-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-tolylhydrazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019690596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-tolylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-tolylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 5
(4-Chloro-2-methylphenyl)hydrazine hydrochloride
Reactant of Route 6
(4-Chloro-2-methylphenyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.